molecular formula C12H16O4 B139243 4-(2,3-Dimethoxyphenyl)butanoic acid CAS No. 64400-76-6

4-(2,3-Dimethoxyphenyl)butanoic acid

Cat. No. B139243
CAS RN: 64400-76-6
M. Wt: 224.25 g/mol
InChI Key: FRSUGDIFUQSGOL-UHFFFAOYSA-N
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Description

4-(2,3-Dimethoxyphenyl)butanoic acid is a chemical compound that belongs to the family of aromatic butanoic acids. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their properties, which can be used to infer some aspects of 4-(2,3-Dimethoxyphenyl)butanoic acid. For instance, 4-(2-Naphthyl)butanoic acid is structurally related and has been studied for its crystalline structure and hydrogen bonding patterns .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful selection of reagents and conditions. For example, 4,4-Dimethoxy-2-butanone, a potential precursor for dimethoxyphenyl derivatives, can be synthesized through a three-step process involving a Claisen reaction and subsequent acetylizing reaction . Although the synthesis of 4-(2,3-Dimethoxyphenyl)butanoic acid is not explicitly described, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(2,3-Dimethoxyphenyl)butanoic acid has been studied using various spectroscopic techniques. For instance, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by IR, NMR, and X-ray diffraction studies . These techniques could be used to analyze the molecular structure of 4-(2,3-Dimethoxyphenyl)butanoic acid as well.

Chemical Reactions Analysis

The reactivity of butanoic acid derivatives can lead to the formation of various heterocyclic compounds with potential biological activity. For example, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin yielded a corresponding butanoic acid derivative, which upon further reactions produced pyridazinone derivatives and other heterocyclic compounds . This suggests that 4-(2,3-Dimethoxyphenyl)butanoic acid could also undergo similar reactions to yield biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of butanoic acid derivatives can be inferred from studies on similar compounds. For instance, the vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid were computed and analyzed, providing insights into the stability and charge transfer within the molecule . These properties are crucial for understanding the behavior of 4-(2,3-Dimethoxyphenyl)butanoic acid in various environments and its potential applications.

Scientific Research Applications

Antioxidant Properties

4-(2,3-Dimethoxyphenyl)butanoic acid demonstrates potential in antioxidant applications. A study focused on developing preparative methods for synthesizing various related compounds, including butanoic acid derivatives, and evaluated their antioxidant activity in vitro, highlighting their significance in this field (Dovbnya et al., 2022).

Synthetic Intermediate for Solid-Phase Synthesis

This compound serves as a key synthetic intermediate in the preparation of the BAL family of acid-labile linkers and resins, which are used for solid-phase synthesis of peptides and non-peptides. A scalable procedure for its preparation and incorporation into linkers and resins has been established, emphasizing its utility in synthetic chemistry (Jin et al., 2001).

Optical Gating of Synthetic Ion Channels

In the field of nanotechnology, 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a related compound, has been used to demonstrate optical gating in nanofluidic devices. This involves the modification of synthetic ion channels to enable UV-light-triggered transport of ionic species, illustrating potential applications in controlled release, sensing, and information processing (Ali et al., 2012).

Molecular Docking and Vibrational Studies

Extensive molecular docking and vibrational studies have been conducted on derivatives of butanoic acid, including 4-[(3, 4-dichlorophenyl) amino] 2-methylidene 4-oxo butanoic acid. These studies help understand the compound's electronic, structural, and optical properties, indicating its potential in materials science and pharmacological research (Vanasundari et al., 2017).

Synthesis of Heterocyclic Compounds

4-(2,3-Dimethoxyphenyl)butanoic acid is also instrumental in the synthesis of various heterocyclic compounds, which have been evaluated for their potential biological activities, including antimicrobial and antifungal properties. This underscores the compound's importance in medicinal chemistry (Sayed et al., 2003).

Safety And Hazards

4-(2,3-Dimethoxyphenyl)butanoic acid is classified as an eye irritant (Category 2A), according to the GHS Classification . It is advised to avoid contact with skin and eyes, and to avoid formation of dust and aerosols . In case of contact, rinse thoroughly with plenty of water and consult a physician .

properties

IUPAC Name

4-(2,3-dimethoxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-15-10-7-3-5-9(12(10)16-2)6-4-8-11(13)14/h3,5,7H,4,6,8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSUGDIFUQSGOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60305765
Record name 4-(2,3-Dimethoxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60305765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-Dimethoxyphenyl)butanoic acid

CAS RN

64400-76-6
Record name NSC171629
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171629
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2,3-Dimethoxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60305765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acid 5 (3.7 g, 0.017 mol) was dissolved in 25 mL absolute EtOH and added to a Parr hydrogenation bottle containing 0.6 g of 10% Pd/C. The bottle was then pressurized to 25 psi H2 and shaken for 2 h. The contents were then filtered through Celite, the solvents were evaporated, and the resulting oil dried under high vacuum to yield a grey solid (3.7 g, 0.017 mol, quant. yield). The solid was recrystallized from EtOAc/hexanes to produce fine white needles; mp 58-59° C. (lit.27 mp 58.5-60° C.). 1H NMR: (300 MHz, CDCl3): δ 6.97 (t, 1H, J=8 Hz, ArH); 6.76 (d, 1H, J=8 Hz, ArH); 6.75 (d, 1H, J=8 Hz, ArH); 3.84 (s, 3H, ArOCH3); 3.80 (s, 3H, ArOCH3); 2.67 (t, 2H, J=7 Hz, HO2CCH2CH2); 2.37 (t, 2H, J=7 Hz, ArCH2); 1.92 (p, 2H, J=7 Hz, HO2CCH2CH2). ESIMS (M+Na+)=247.
Name
5
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.6 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
Y OKA, M MOTOHASHI, H SUGIHARA… - Chemical and …, 1977 - jstage.jst.go.jp
2-Amino-5, 6-dihydroxy-1, 2, 3, 4-tetrahydro-1-naphthalenol (1), 5, 6-dihydroxy-2-methylamino-1, 2, 3, 4-tetrahydro-1-naphthalenol (2) and 5, 6-dihydroxy-2-isopropylamino-1, 2, 3, 4-…
Number of citations: 31 www.jstage.jst.go.jp
VM Tanis, C Moya, RS Jacobs, RD Little - Tetrahedron, 2008 - Elsevier
The pseudopterosins are marine natural products that display significant anti-inflammatory and wound healing properties. We describe the synthesis of six structural analogs of the seco-…
Number of citations: 32 www.sciencedirect.com
LA Bonner, U Laban, BR Chemel, JI Juncosa… - …, 2011 - Wiley Online Library
A novel class of isochroman dopamine analogues, originally reported by Abbott Laboratories, have >100‐fold selectivity for D 1 ‐like over D 2 ‐like receptors. We synthesized a parallel …
D Beaumont, RD Waigh - Progress in Medicinal Chemistry, 1981 - Elsevier
Publisher Summary Both the tetrahydroboquinoline and tetrahydronaphthalene series contain members with potencies of a similar order to those of the most potent analogues of the …
Number of citations: 5 www.sciencedirect.com
W Wang, Y Liu, Y Wang, L Liu, C Hu - Energy Conversion and Management …, 2022 - Elsevier
The targeted application of lignin needs deeper understanding of its physicochemical property. Herein, three kinds of organosolv lignin samples were obtained from willow using three …
Number of citations: 3 www.sciencedirect.com
LA Bonner, BR Chemel, VJ Watts, DE Nichols - Bioorganic & medicinal …, 2010 - Elsevier
The octahydrobenzo[h]isoquinoline scaffold is of interest as a conformationally-restricted phenethylamine that may be useful for constructing biologically active products. Surprisingly, …
Number of citations: 14 www.sciencedirect.com
M Asadullah, NS Ab Rasid, SASA Kadir… - Biomass and …, 2013 - Elsevier
Bio-oil has been produced from palm kernel shell in a fluidized bed reactor. The process conditions were optimized and the detailed characteristics of bio-oil were carried out. The …
Number of citations: 158 www.sciencedirect.com
F Zhang, D Yao, Y Hua, RB van Breemen… - Chemical Research in …, 2001 - ACS Publications
The risk factors for women developing breast and endometrial cancers are all associated with a lifetime of estrogen exposure. Estrogen replacement therapy in particular has been …
Number of citations: 17 pubs.acs.org
LA Bonner - 2009 - search.proquest.com
In a continued effort to fully understand the structural requirements of a D 1-like-selective dopamine agonist, several series of non-β-phenyl-containing compounds were synthesized …
Number of citations: 2 search.proquest.com
F Zhang - 2001 - search.proquest.com
ProQuest Dissertations Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy submitted…
Number of citations: 2 search.proquest.com

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